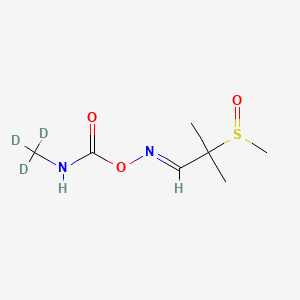

Aldicarb-d3 Sulfoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

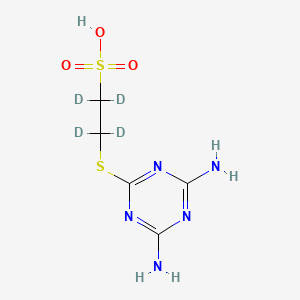

Aldicarb-d3 Sulfoxide is a metabolite of aldicarb, a widely used insecticide. It is used in a variety of scientific research applications, including biochemical and physiological studies, laboratory experiments, and drug development. It is an isotope-labeled analog of the carbamate pesticide, aldicarb .

Molecular Structure Analysis

The molecular formula of Aldicarb-d3 Sulfoxide is C7H11D3N2O3S . Its molecular weight is 209.28 . More detailed structural information might be available in specialized chemical databases or literature.Wissenschaftliche Forschungsanwendungen

Environmental Fate Studies

Aldicarb-d3 Sulfoxide is a chemical transformation product and has high leachability . It’s used in environmental fate studies to understand its behavior and impact in the environment . These studies help in assessing the risks associated with the use of such compounds and in developing guidelines for their safe use .

Ecotoxicity Studies

Aldicarb-d3 Sulfoxide has high acute ecotoxicity . It’s used in ecotoxicity studies to understand its effects on different organisms in the ecosystem . These studies are crucial in evaluating the potential environmental hazards of such compounds .

Human Health Impact Studies

Aldicarb-d3 Sulfoxide is an acetyl cholinesterase inhibitor and is highly hazardous to mammals . It’s used in human health impact studies to understand its effects on human health . For instance, a study on Sprague-Dawley rats demonstrated that Aldicarb-d3 Sulfoxide exposure causes liver injury .

Biochemical and Physiological Studies

Aldicarb-d3 Sulfoxide is used in biochemical and physiological studies. These studies help in understanding the biochemical pathways and physiological processes affected by this compound.

Laboratory Experiments

Aldicarb-d3 Sulfoxide is used in various laboratory experiments. These experiments can range from simple chemical reactions to complex biological processes.

Drug Development

Aldicarb-d3 Sulfoxide is used in drug development processes. Its properties and effects can be studied to develop new drugs or improve existing ones.

Wirkmechanismus

Target of Action

Aldicarb-d3 Sulfoxide, a metabolite of Aldicarb, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that metabolizes the neurotransmitter acetylcholine in cholinergic nerve terminals .

Mode of Action

Aldicarb-d3 Sulfoxide binds to and inhibits AChE . This inhibition prevents the breakdown of acetylcholine in the synapse . As a result, synaptic acetylcholine accumulates, leading to overstimulation of cholinergic pathways .

Biochemical Pathways

The overstimulation of cholinergic pathways results in central and peripheral toxicities . These toxicities manifest as cholinergic crisis symptoms such as nausea, miosis, sweating, abdominal pain, dizziness, diarrhea, blurred vision, and vomiting . In severe cases, these symptoms can progress to tremors, convulsions, and even death .

Pharmacokinetics

Aldicarb-d3 Sulfoxide is readily absorbed through all exposure routes . Once in the body, it is quickly converted into aldicarb sulfone . It is possible to transform the parent substance and its oxidized metabolites into their respective oximes and nitriles, which can then be converted into aldehydes, acids, and alcohols . According to animal studies, aldicarb and its metabolites are transported to a variety of tissues, but no signs of buildup have been discovered .

Result of Action

The primary result of Aldicarb-d3 Sulfoxide’s action is the inhibition of AChE, leading to an accumulation of acetylcholine in the synapse . This accumulation overstimulates cholinergic pathways, resulting in a range of symptoms from nausea and sweating to tremors and convulsions .

Action Environment

Aldicarb-d3 Sulfoxide is very soluble in water and highly mobile in soil . It degrades mainly by biodegradation and hydrolysis, persisting for weeks to months . Its high level of solubility restricts its use in certain areas where the water table is close to the surface . Environmental factors such as soil type, temperature, and moisture levels can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Eigenschaften

IUPAC Name |

[(E)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuteriomethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c1-7(2,13(4)11)5-9-12-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPMAGSOWXBZHS-UYUKVFNDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=NOC(=O)NC)S(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)O/N=C/C(C)(C)S(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aldicarb-d3 Sulfoxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B587467.png)

![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-chloro-6-[[8-hydroxy-4,6-disulfo-7-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-, potassium sodium salt](/img/structure/B587474.png)